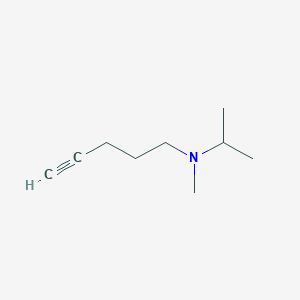![molecular formula C20H19N3O3 B2959116 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034364-60-6](/img/structure/B2959116.png)
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C20H19N3O3 and a molecular weight of 349.39. This compound features an imidazolidine-2,4-dione core, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups. The azetidin-3-yl group and the diphenylacetyl moiety contribute to its unique chemical structure and properties.
準備方法
The synthesis of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the azetidin-3-yl intermediate. One common method involves the reaction of a brominated pyrazole-azetidine hybrid with boronic acid through a Suzuki-Miyaura cross-coupling reaction. This intermediate is then reacted with imidazolidine-2,4-dione under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-3-yl group, where nucleophiles replace specific substituents under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments.
科学的研究の応用
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The imidazolidine-2,4-dione core is known to interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways may vary depending on the specific application and derivative used.
類似化合物との比較
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds, such as:
Thiazolidin-2,4-dione: This compound shares a similar core structure but contains a sulfur atom instead of the azetidin-3-yl group.
Imidazole derivatives: These compounds have a similar imidazole ring but differ in their substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[1-(2,2-diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-11-21-20(26)23(17)16-12-22(13-16)19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJAKVDBDETDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)
![(2E)-N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B2959034.png)
![2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/new.no-structure.jpg)



![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)


![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)
![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)
